N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide
Description
N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide is a heterocyclic compound featuring a benzopyran (coumarin-derived) core with two ketone groups at positions 1 and 3 and an acetamide substituent at position 6.
Properties
IUPAC Name |
N-(1,3-dioxo-4H-isochromen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-8-3-2-7-4-10(14)16-11(15)9(7)5-8/h2-3,5H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMAPZCIGJYZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CC(=O)OC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide typically involves the reaction of isochroman-1,3-dione with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Structural Analogs with Acetamide Moieties
Several compounds share the acetamide functional group but differ in their heterocyclic cores and substituents:
Methazolamide Metabolites ():
Metabolites like N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) and N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2-yl]acetamide (MSO) feature thiadiazole rings. These compounds, derived from methazolamide (a carbonic anhydrase inhibitor), highlight the role of sulfur-containing heterocycles in modulating enzymatic activity and metabolic pathways .Benzothiazole Derivatives ():
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate a benzothiazole core with electron-withdrawing trifluoromethyl groups. These substituents enhance lipophilicity and metabolic stability compared to the benzopyran-based target compound .Pyrrolopyridine Derivatives ():
2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide features a sulfur- and oxygen-rich fused ring system. This complexity may influence reactivity in nucleophilic environments compared to the simpler benzopyran structure .Pyrazolone Complexes ():
Potassium salts like L1 and L2 include antipyrine-derived acetamides with dihydroxybenzylidene substituents. Their extended conjugation and ionic nature suggest differences in solubility and coordination chemistry relative to the neutral benzopyran analog .
Heterocyclic Core Variations
The heterocyclic core dictates electronic properties and bioactivity:
Biological Activity
N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide, also known as a derivative of isocoumarin, has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that make it a subject of interest for further research.
Chemical Structure and Properties
This compound has a complex bicyclic structure characterized by a lactone ring. Its molecular formula is C₁₃H₉N₁O₃, with a molecular weight of approximately 219.19 g/mol. The compound can be synthesized through several methods, typically involving the reaction of isochroman-1,3-dione with acetic anhydride under controlled conditions.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. These interactions could lead to enzyme inhibition or activation and alterations in gene expression .
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antibacterial and antifungal properties. For instance, derivatives within this class have demonstrated effectiveness against various pathogenic bacteria and fungi .
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer activity. Research involving similar benzopyran derivatives has indicated potential cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Some derivatives have shown enhanced cytotoxicity compared to standard treatments .
Case Studies
Several studies highlight the biological activity of related compounds:
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| Benzopyran Derivative A | Antibacterial | S. aureus | |
| Benzopyran Derivative B | Anticancer | MCF-7 | |
| Benzopyran Derivative C | Antifungal | Candida spp. |
These findings suggest that this compound may share similar biological activities.
Q & A
Basic: What are the established synthetic routes for N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzopyran core. For example:
- Step 1: Condensation of 7-amino-1,3-dioxo-3,4-dihydro-1H-2-benzopyran with acetylating agents (e.g., acetic anhydride) under controlled temperatures (0–5°C) to minimize side reactions.
- Step 2: Purification via recrystallization in ethanol or dichloromethane.
- Optimization: Use catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation efficiency, as demonstrated in analogous acetamide syntheses . Reaction monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d6): Peaks at δ 2.1–2.3 ppm (acetamide methyl), δ 6.8–7.5 ppm (aromatic protons), and δ 10.2 ppm (amide NH) confirm connectivity .
- ¹³C NMR verifies carbonyl groups (C=O at ~170–175 ppm) and benzopyran carbons.
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula validation .
- HPLC-PDA: Purity >98% confirmed using a gradient elution (0.1% TFA in water/acetonitrile) .
Advanced: How can crystallographic data resolve conformational ambiguities in this compound, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) identifies torsional angles and hydrogen-bonding networks. For example:
- Conformational Analysis: Asymmetric units may show rotational flexibility in the acetamide group, leading to dihedral angle variations (e.g., 44.5°–77.5° between aromatic rings in related structures) .
- Software: Use SHELXL for refinement due to its robust handling of disorder and hydrogen-bond constraints. The R₁ value (<5%) and GOF (0.9–1.1) validate model accuracy .
Advanced: How do structural modifications (e.g., substituents on the benzopyran core) influence biological activity, and what computational methods support SAR studies?
Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 6) enhance hydrogen bonding with biological targets (e.g., enzymes), as seen in analogues with IC₅₀ values <1 µM .
- Computational Tools:
- Molecular Docking (AutoDock Vina): Predict binding affinities to targets like cyclooxygenase-2 (COX-2).
- DFT Calculations (Gaussian 16): Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
Advanced: How should researchers address contradictory data in spectroscopic vs. crystallographic results?
Answer:
- Case Example: Discrepancies between NMR-derived rotamer populations and SCXRD-observed conformers can arise from solution vs. solid-state dynamics.
- Resolution:
Advanced: What strategies mitigate degradation during stability studies, and how are degradation products characterized?
Answer:
- Conditions: Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolytic degradation at the acetamide bond.
- Mitigation: Lyophilization or storage in amber vials under argon reduces hydrolysis.
- Characterization: LC-MS/MS identifies major degradation products (e.g., free amine derivatives). IR spectroscopy tracks carbonyl loss (shift from 1680 cm⁻¹ to 1650 cm⁻¹) .
Basic: What solvent systems are optimal for solubility and reactivity in functionalization reactions?
Answer:
- Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions.
- Low-polarity solvents (dichloromethane) favor amide coupling with minimal side reactions.
- Co-solvent systems (THF/water, 4:1) improve yields in Suzuki-Miyaura cross-couplings .
Advanced: How can researchers validate target engagement in cellular assays, and what controls are essential?
Answer:
- Cellular Uptake: Use LC-MS to quantify intracellular concentrations (e.g., HEK-293 cells incubated with 10 µM compound for 24h).
- Controls:
- Negative: CRISPR knockout of putative targets.
- Positive: Co-treatment with known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
